2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one

Medicinal Chemistry SAR Molecular Docking

This mono-halogenated (2-fluorophenyl) thiazolidin-4-one is a critical comparator for SAR campaigns targeting HIV-1 reverse transcriptase. The ortho-fluorine acts as a hydrogen bond acceptor in the hydrophobic pocket—a key determinant for NNRTI activity identified by Geronikaki et al. Use this compound alongside dihalogenated derivatives to systematically dissect the contribution of a single fluorine atom to antiviral potency and cytotoxicity, enabling rational lead optimization. Researchers also select the rigid N3-phenyl scaffold to preclude the flexible supramolecular networks observed in N3-benzyl analogs, enabling controlled crystal engineering studies.

Molecular Formula C15H12FNOS
Molecular Weight 273.33
CAS No. 124823-21-8
Cat. No. B2554248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one
CAS124823-21-8
Molecular FormulaC15H12FNOS
Molecular Weight273.33
Structural Identifiers
SMILESC1C(=O)N(C(S1)C2=CC=CC=C2F)C3=CC=CC=C3
InChIInChI=1S/C15H12FNOS/c16-13-9-5-4-8-12(13)15-17(14(18)10-19-15)11-6-2-1-3-7-11/h1-9,15H,10H2
InChIKeyBIJMVHAQPBYXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one (CAS 124823-21-8) – A Fluorinated 2,3-Diaryl-Thiazolidin-4-one Building Block for Heterocyclic Chemistry and Probe Development


2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one (CAS 124823-21-8, molecular formula C15H12FNOS, MW 273.33) is a heterocyclic compound belonging to the 2,3-diaryl-1,3-thiazolidin-4-one family . The molecule is characterized by a thiazolidinone core with a 2-fluorophenyl substituent at position C2 and a phenyl substituent at position N3, with an InChIKey of BIJMVHAQPBYXNT-UHFFFAOYSA-N . This specific substitution pattern is of interest for developing structure-activity relationship (SAR) hypotheses, particularly in medicinal chemistry programs targeting HIV-1 reverse transcriptase and other therapeutic areas [1].

Why Unspecified 2,3-Diaryl-Thiazolidin-4-ones Cannot Simply Substitute for 2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one in Focused SAR Libraries


In the 2,3-diaryl-1,3-thiazolidin-4-one class, even minor positional changes in aryl substituents can profoundly alter the compound's three-dimensional conformation and its ability to engage specific biological targets [1]. This phenomenon, known as the 'magic methyl' or 'fluorine walk' effect in medicinal chemistry, means that compounds with a fluorine atom at the 3- or 4-position, or with a different halogen, cannot be considered equivalent. For instance, SAR studies on related NNRTI candidates have demonstrated that a hydrogen bond acceptor substituent at the ortho-position of the phenyl ring, such as the fluorine in this compound, is a key determinant for favorable interactions within the hydrophobic pocket of HIV-1 reverse transcriptase [2]. Consequently, substituting an analog with a different halogen or an altered substitution pattern during lead optimization or probe development can derail a SAR campaign, leading to a complete loss of activity and wasted resources.

Comparative Evidence for 2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one (CAS 124823-21-8) Versus Structural Analogs


Structural Differentiation from Regioisomers: 2-Fluorophenyl vs. 3-Fluorophenyl and 4-Fluorophenyl

A molecular docking study of 2,3-aryl-thiazolidin-4-ones with HIV-1 reverse transcriptase (RT) has identified specific structural requirements for activity [1]. The analysis reveals that the presence of a hydrogen bond acceptor substituent at the ortho-position (2-position) of the C2-phenyl ring, such as a fluorine atom, is favorable for establishing crucial interactions within the enzyme's hydrophobic binding pocket [1]. The target compound, with its 2-fluorophenyl group, embodies this specific design feature. In contrast, the regioisomer 2-(4-fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one [2] places the fluorine atom in the para-position, which would alter the molecular geometry and could prevent the formation of this favorable interaction. This difference is not merely academic; it is a critical distinction for researchers aiming to synthesize a focused library of potential NNRTIs or other bioactive molecules.

Medicinal Chemistry SAR Molecular Docking

Positional Isomer Differentiation for Anti-HIV SAR: 2,6-Dihalophenyl vs. 2-Fluorophenyl Substitution

The anti-HIV activity of the 1,3-thiazolidin-4-one scaffold is highly sensitive to the substitution pattern on the C2-phenyl ring. A study from the Università degli Studi di Palermo synthesized a series of compounds bearing a 2,6-dihalophenyl group at C-2 and tested them as anti-HIV agents [1]. The results confirmed that some of these 2,6-dihalogenated derivatives were effective inhibitors of HIV-1 replication in vitro [1]. This provides a crucial point of differentiation: the target compound (2-(2-fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one) represents a mono-halogenated analog. While not directly tested in that study, it serves as a valuable 'negative control' or a less lipophilic analog to the 2,6-dichloro- or 2,6-difluoro-phenyl derivatives. This distinction is vital for medicinal chemists who need to systematically explore SAR around the C2 position, allowing them to separate the effects of mono-substitution from di-substitution on antiviral activity and cytotoxicity.

Antiviral Research HIV-1 Medicinal Chemistry

Evaluating the Impact of N3-Benzyl vs. N3-Phenyl Substitution on Molecular Conformation and Intermolecular Interactions

The nature of the N3 substituent in 1,3-thiazolidin-4-ones dictates the compound's solid-state packing and supramolecular architecture. A study on five symmetrically substituted 2-aryl-3-benzyl-1,3-thiazolidin-4-ones, specifically including 3-(2-fluorobenzyl)-2-(2-fluorophenyl)-1,3-thiazolidin-4-one, revealed their ability to form supramolecular structures in zero, one, and two dimensions through specific hydrogen bonding and π-interactions [1]. The target compound, 2-(2-fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one, with its smaller N3-phenyl group (lacking the methylene spacer), is predicted to exhibit a markedly different crystal packing arrangement and potentially altered physicochemical properties such as melting point and solubility. This comparison is critical for scientists engaged in crystal engineering or those seeking to understand the structure-property relationships of solid forms, as the benzyl analog serves as a key reference point for understanding the role of conformational flexibility at the N3 position.

Crystallography Supramolecular Chemistry Solid-State Chemistry

Computational Modeling Justification: The Favorable Contribution of the 2-Fluorophenyl Moiety in HIV-1 RT Inhibition

In a comprehensive study that combined molecular docking, synthesis, and biological evaluation, researchers designed a series of novel 2,3-aryl-thiazolidin-4-ones as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) [1]. The docking analysis into the HIV-1 RT enzyme revealed a clear SAR: the presence of a hydrogen bond acceptor substituent, such as a fluorine atom, at the ortho-position (2-position) of the phenyl ring attached to the thiazolidinone core is favorable for inhibitory activity [1]. This computational finding provides a direct, albeit in silico, justification for procuring the specific 2-fluorophenyl analog over its unsubstituted phenyl counterpart or regioisomers. The study's conclusion that this ortho-substitution pattern enhances binding affinity within the enzyme's active site validates the selection of this compound for experimental validation in an anti-HIV drug discovery program.

Computational Chemistry Molecular Docking NNRTI Design

Focused Application Scenarios for 2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one (CAS 124823-21-8) Stemming from Its Structural Differentiators


As a Specific Mono-Halogenated Analog for SAR in Anti-HIV-1 Probe Discovery

This compound is ideally suited for use as a mono-halogenated (2-fluorophenyl) comparator in structure-activity relationship (SAR) studies focused on 1,3-thiazolidin-4-ones as anti-HIV agents. A study from the Università degli Studi di Palermo has established that related 2,6-dihalophenyl derivatives are effective inhibitors of HIV-1 replication in vitro [1]. By employing this target compound alongside its di-halogenated counterparts, researchers can systematically dissect the contribution of a single ortho-fluorine atom to antiviral potency and, crucially, to cytotoxicity profiles. This direct comparison is essential for optimizing lead compounds by balancing activity with drug-likeness, as di-halogenation often increases lipophilicity and potential toxicity. The compound serves as a precise chemical tool to answer the question: 'What is the minimal pharmacophore for this series?'

As a Defined Building Block for Conformationally-Tuned Supramolecular Architectures

For materials scientists and crystal engineers, the choice between an N3-phenyl and an N3-benzyl substituent in a thiazolidinone scaffold is not trivial. A study on five symmetrically substituted 2-aryl-3-benzyl-1,3-thiazolidin-4-ones revealed that the N3-benzyl analogs form specific supramolecular structures in zero, one, and two dimensions [2]. By procuring this specific compound, 2-(2-fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one, which features a more rigid N3-phenyl group, researchers gain a structurally distinct building block that will preclude the formation of the flexible, extended networks observed in the benzyl series. This allows for the targeted synthesis of crystalline materials with different packing motifs, potential porosity, and thermal stability, facilitating a systematic exploration of how N3-substituent flexibility influences bulk solid-state properties.

As a Positive-Control Scaffold in a Computational Drug Design Workflow

In a medicinal chemistry program utilizing computer-aided drug design (CADD) to target HIV-1 reverse transcriptase, the validation of computational models with experimental data is paramount. A publication by Geronikaki et al. has provided molecular docking evidence that a hydrogen bond acceptor at the ortho-position of the C2-phenyl ring, such as the fluorine in this compound, is a favorable motif for NNRTI activity [3]. Synthesizing and testing this specific compound would allow a research team to directly verify their in silico model's prediction. Successfully demonstrating activity for this compound would then provide the confidence needed to pursue the more synthetically complex and potent derivatives identified in the same study, such as those bearing additional substituents on a benzothiazole ring. It serves as a crucial, relatively simple, validation tool for a larger, computationally-driven drug discovery effort.

Quote Request

Request a Quote for 2-(2-Fluorophenyl)-3-phenyl-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.